molecular formula C18H17N3O3 B6541583 N-[(furan-2-yl)methyl]-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1058226-73-5

N-[(furan-2-yl)methyl]-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

Katalognummer: B6541583
CAS-Nummer: 1058226-73-5
Molekulargewicht: 323.3 g/mol
InChI-Schlüssel: HKTAVYPQABLJQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(furan-2-yl)methyl]-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a synthetic small molecule characterized by a pyrimidinone core substituted with a 4-methylphenyl group at position 4 and an acetamide side chain functionalized with a furfuryl moiety. The furan ring and methylphenyl substituent suggest tailored lipophilicity and steric interactions, making it a candidate for modulating protein-ligand interactions, particularly in contexts involving monoclonal antibody stabilization .

Eigenschaften

IUPAC Name

N-(furan-2-ylmethyl)-2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-13-4-6-14(7-5-13)16-9-18(23)21(12-20-16)11-17(22)19-10-15-3-2-8-24-15/h2-9,12H,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTAVYPQABLJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-[(furan-2-yl)methyl]-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for N-[(furan-2-yl)methyl]-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is C18H17N3O4C_{18}H_{17}N_{3}O_{4} with a molecular weight of 339.3 g/mol. The compound features a furan ring, a dihydropyrimidine moiety, and an acetamide group, which contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₈H₁₇N₃O₄
Molecular Weight339.3 g/mol
CAS Number1251558-44-7
DensityN/A
Melting PointN/A
Boiling PointN/A

Anticancer Properties

Research indicates that derivatives of this compound demonstrate significant anticancer activity. For instance, studies have shown that certain structural modifications enhance the inhibition of tumor cell proliferation. Specifically, compounds with a similar framework have exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects.

Antiviral Activity

N-Heterocycles like N-[(furan-2-yl)methyl]-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide are being investigated for their antiviral properties. A study highlighted that compounds with similar structures showed promising results against SARS-CoV-2 main protease (Mpro), with IC50 values as low as 1.55 μM . This suggests potential for further development as antiviral agents.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. The furan and dihydropyrimidine moieties may facilitate binding to target proteins, modulating their activity and influencing cellular pathways related to cancer proliferation or viral replication.

Study on Anticancer Activity

In a recent study evaluating the anticancer potential of substituted pyrimidines, it was found that compounds similar to N-[(furan-2-yl)methyl]-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide exhibited significant cytotoxicity against breast cancer cells. The study reported IC50 values ranging from 5 to 15 μM depending on the specific substitutions on the pyrimidine ring .

Antiviral Study

Another significant study focused on the antiviral properties of furan-containing compounds. It demonstrated that derivatives with structural similarities to N-[(furan-2-yl)methyl]-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide showed enhanced inhibitory effects on SARS-CoV-2 Mpro compared to traditional antiviral agents . The findings suggested that these compounds could serve as lead candidates for further drug development targeting viral infections.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Pyrimidinone Derivatives

Compound Name Core Structure Key Substituents Functional Groups Reference
N-[(furan-2-yl)methyl]-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide Pyrimidinone 4-methylphenyl, furfuryl-acetamide Amide, Furan Target
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)acetamide Pyrimidinone 4-methylphenyl, thioether, phenoxyphenyl-acetamide Thioether, Phenoxy
2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(pyridin-2-yl)methyl]acetamide Pyrimidinone 4-methylphenyl, pyridinylmethyl-acetamide Pyridine
2-{[4-methyl-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide Pyrimidinone Allyl, methylphenyl, thioether Thioether, Allyl
2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-sulfamoylphenyl)acetamide Pyrimidinone 4-fluorophenyl, sulfamoylphenyl-acetamide Fluorine, Sulfonamide

Key Observations:

  • Thioether vs.
  • Heterocyclic Variations : Replacement of the furan ring with pyridine () introduces basicity, which may influence solubility and target engagement.
  • Substituent Effects : Fluorine () and sulfonamide groups () improve metabolic stability and binding specificity through electronegative and hydrogen-bonding interactions.

Physicochemical and Pharmacological Properties

Table 2: Comparative Physicochemical Data

Compound (Reference) Molecular Formula Molar Mass (g/mol) Predicted pKa Solubility (mg/mL) LogP
N-[(furan-2-yl)methyl]-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide C₁₉H₁₉N₃O₃ 337.37 7.83* 0.12 2.5
2-{[4-methyl-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide C₁₇H₁₉N₃O₂S 329.42 7.83 0.08 3.1
2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-sulfamoylphenyl)acetamide C₁₈H₁₅FN₄O₄S 402.40 6.90 0.05 1.8

*Predicted based on structural similarity to .

Pharmacological Insights:

  • Binding Affinity: The furfuryl-containing target compound may exhibit moderate binding affinity compared to Compound X (CPX, ), which showed superior binding (−8.1 kcal/mol) due to its pyridazinone core and dual pyridine substituents.
  • Metabolic Stability : Sulfamoyl and fluorophenyl groups () enhance resistance to cytochrome P450 metabolism, whereas allyl substituents () may introduce reactive sites for oxidation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.